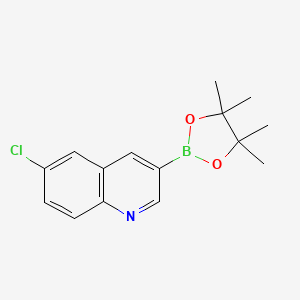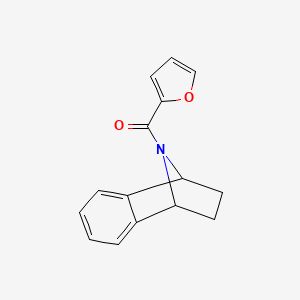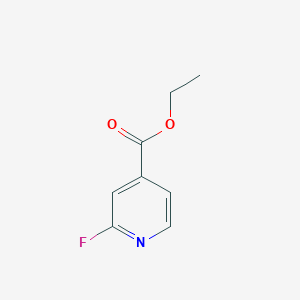
Ethyl 2-fluoroisonicotinate
概要
説明
Ethyl 2-fluoroisonicotinate is an organic compound with the molecular formula C8H8FNO2 It is an ester derivative of 2-fluoroisonicotinic acid and is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reaction of 2-fluoropyridine-4-carboxylic acid with ethanol in the presence of a catalyst like p-toluenesulfonic acid. This reaction also requires heating under reflux conditions to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: Ethyl 2-fluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines depending on the nucleophile used.
Hydrolysis: 2-Fluoroisonicotinic acid and ethanol.
Reduction: 2-Fluoroisonicotinyl alcohol.
科学的研究の応用
Ethyl 2-fluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tuberculosis agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 2-fluoroisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
類似化合物との比較
Ethyl 2-fluoroisonicotinate can be compared with other fluorinated pyridine derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2-Fluoroisonicotinic acid: The parent acid form without the ester group.
Ethyl 4-fluoroisonicotinate: A positional isomer with the fluorine atom at the 4-position of the pyridine ring.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 2-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other isomers and derivatives.
特性
IUPAC Name |
ethyl 2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPQNOTIZSSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
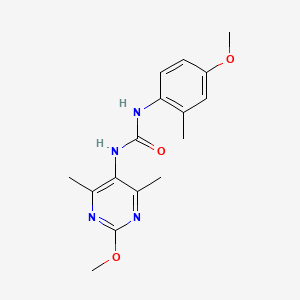
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)
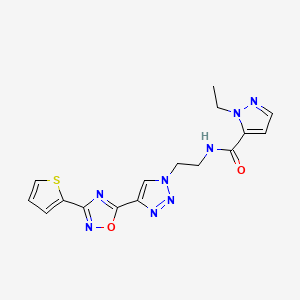
![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2858147.png)
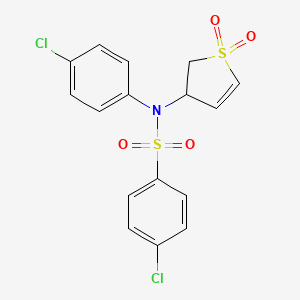
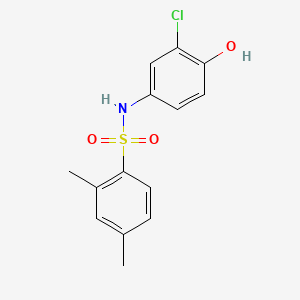
![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)
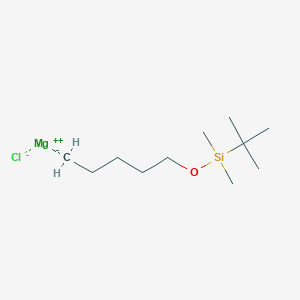
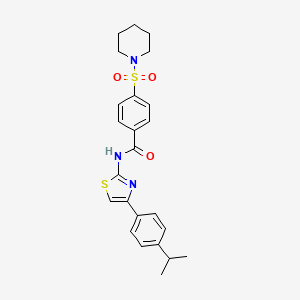
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)
